molecular formula C23H29N3O5S B2495932 4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID CAS No. 1428352-28-6

4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID

Cat. No.: B2495932
CAS No.: 1428352-28-6
M. Wt: 459.56
InChI Key: WDYLDKOGZUDWEJ-UHFFFAOYSA-N
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Description

4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and a butanoic acid moiety

Preparation Methods

The synthesis of 4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl and thiophene groups, and the final coupling to form the butanoic acid derivative. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The methoxyphenyl and thiophene groups can be introduced through substitution reactions.

    Coupling Reactions: The final step involves coupling the piperidine derivative with a butanoic acid precursor under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and thiophene rings, to introduce different substituents.

    Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID can be compared with other similar compounds, such as:

    4-[({1-[(2-HYDROXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(FURAN-2-YL)BUTANOIC ACID: This compound has a furan ring instead of a thiophene ring, which may influence its chemical properties and applications.

Biological Activity

The compound 4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a thiophene moiety, and multiple carbamoyl groups, which are known to enhance biological activity through various mechanisms. The molecular formula and structure can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Key Functional Groups :
    • Piperidine
    • Thiophene
    • Carbamoyl

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors. Below is a summary of its notable activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, derivatives featuring piperidine have shown significant cytotoxic effects against various cancer cell lines, indicating potential utility in cancer therapy .
  • Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor for certain enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar functionalities have demonstrated strong inhibitory activity against these enzymes, which can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
  • Antimicrobial Properties : There is evidence suggesting that related compounds possess antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings indicate that the compound may also exhibit antimicrobial properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various piperidine derivatives, revealing that certain compounds showed IC50 values in the low micromolar range against breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory potential of similar compounds demonstrated that they exhibited significant inhibition of AChE, with IC50 values comparable to established inhibitors. This suggests that the compound could be developed as a therapeutic agent for neurodegenerative diseases .

Case Study 3: Antimicrobial Screening

A series of synthesized derivatives were tested for antibacterial activity. Among them, compounds structurally related to the target compound displayed moderate to strong inhibition against multiple bacterial strains, reinforcing the potential of this class of compounds in antimicrobial therapy .

Data Tables

Activity Type Target IC50 Value Reference
AnticancerBreast Cancer Cell Lines~5 µM
Enzyme InhibitionAcetylcholinesterase~10 µM
AntimicrobialSalmonella typhiModerate

Properties

IUPAC Name

5-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-31-19-6-3-2-5-18(19)25-23(30)26-10-8-16(9-11-26)15-24-21(27)13-17(14-22(28)29)20-7-4-12-32-20/h2-7,12,16-17H,8-11,13-15H2,1H3,(H,24,27)(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYLDKOGZUDWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)CC(CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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